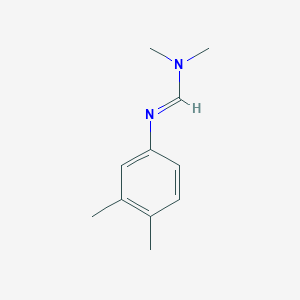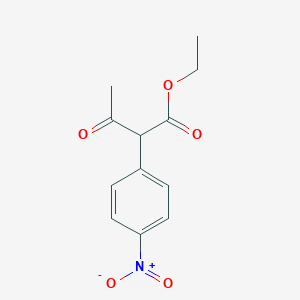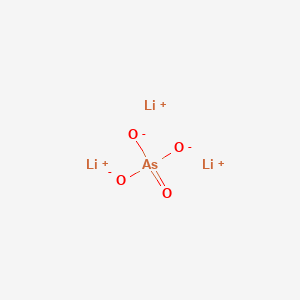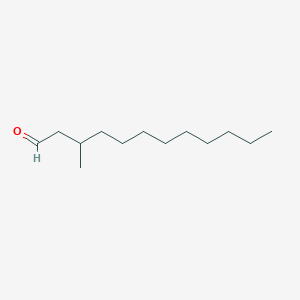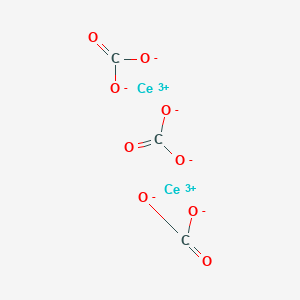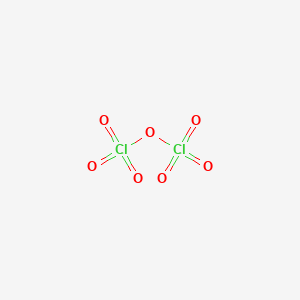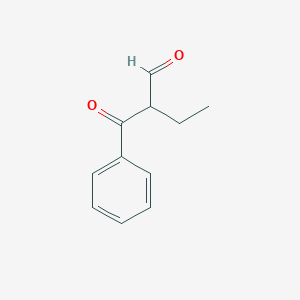
2-Benzoylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoylbutanal, also known as benzoylbutyraldehyde, is a chemical compound that belongs to the class of aldehydes. It is widely used in the chemical industry as an intermediate for the synthesis of various compounds.
科学的研究の応用
2-Benzoylbutanal has been extensively studied for its various scientific research applications. It has been used as a starting material for the synthesis of various compounds, including chiral ligands, heterocyclic compounds, and pharmaceuticals. Additionally, it has been used as a reagent for the determination of aldehydes and ketones in various analytical methods.
作用機序
The mechanism of action of 2-Benzoylbutanal is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a Schiff base, which can undergo further reactions to form various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have antiproliferative activity against cancer cells.
実験室実験の利点と制限
One advantage of using 2-Benzoylbutanal in lab experiments is its availability and ease of synthesis. Additionally, it can be used as a starting material for the synthesis of various compounds. However, one limitation is its potential toxicity, which may require special handling and disposal procedures.
将来の方向性
There are several future directions for research on 2-Benzoylbutanal. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Finally, research is needed to evaluate its potential toxicity and environmental impact.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
合成法
The synthesis of 2-Benzoylbutanal can be achieved through the reaction of benzoyl chloride with butyraldehyde in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, where the benzoyl group is transferred to the butyraldehyde molecule, resulting in the formation of this compound.
特性
| 10327-01-2 | |
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
2-benzoylbutanal |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChIキー |
MBDKAMJVXMNMQH-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C1=CC=CC=C1 |
正規SMILES |
CCC(C=O)C(=O)C1=CC=CC=C1 |
同義語 |
2-Benzoylbutanal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


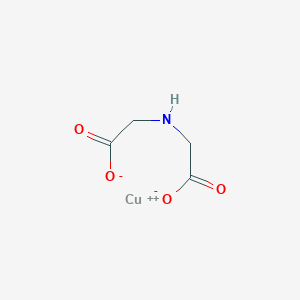
![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)


